Cas no 1369356-10-4 (5-Bromo-2-methylthiophene-3-carbaldehyde)
5-Bromo-2-methylthiophene-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-methyl-3-Thiophenecarboxaldehyde
- UOKDMKCVRMGXAA-UHFFFAOYSA-N
- 5-bromo-2-methylthiophene-3-carbaldehyde
- 3-Thiophenecarboxaldehyde, 5-bromo-2-methyl-
- 5-Bromo-2-methylthiophene-3-carbaldehyde
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- Inchi: 1S/C6H5BrOS/c1-4-5(3-8)2-6(7)9-4/h2-3H,1H3
- InChI Key: UOKDMKCVRMGXAA-UHFFFAOYSA-N
- SMILES: BrC1=CC(C=O)=C(C)S1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Topological Polar Surface Area: 45.3
5-Bromo-2-methylthiophene-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1722387-0.05g |
5-bromo-2-methylthiophene-3-carbaldehyde |
1369356-10-4 | 95% | 0.05g |
$205.0 | 2023-09-20 | |
| Enamine | EN300-1722387-0.1g |
5-bromo-2-methylthiophene-3-carbaldehyde |
1369356-10-4 | 95% | 0.1g |
$306.0 | 2023-09-20 | |
| Enamine | EN300-1722387-0.25g |
5-bromo-2-methylthiophene-3-carbaldehyde |
1369356-10-4 | 95% | 0.25g |
$438.0 | 2023-09-20 | |
| Enamine | EN300-1722387-0.5g |
5-bromo-2-methylthiophene-3-carbaldehyde |
1369356-10-4 | 95% | 0.5g |
$691.0 | 2023-09-20 | |
| Enamine | EN300-1722387-1.0g |
5-bromo-2-methylthiophene-3-carbaldehyde |
1369356-10-4 | 95% | 1g |
$884.0 | 2023-06-04 | |
| Enamine | EN300-1722387-2.5g |
5-bromo-2-methylthiophene-3-carbaldehyde |
1369356-10-4 | 95% | 2.5g |
$1735.0 | 2023-09-20 | |
| Enamine | EN300-1722387-5.0g |
5-bromo-2-methylthiophene-3-carbaldehyde |
1369356-10-4 | 95% | 5g |
$2566.0 | 2023-06-04 | |
| Enamine | EN300-1722387-10.0g |
5-bromo-2-methylthiophene-3-carbaldehyde |
1369356-10-4 | 95% | 10g |
$3807.0 | 2023-06-04 | |
| Aaron | AR028Q4C-50mg |
5-Bromo-2-methylthiophene-3-carbaldehyde |
1369356-10-4 | 95% | 50mg |
$307.00 | 2025-02-16 | |
| Aaron | AR028Q4C-100mg |
5-Bromo-2-methylthiophene-3-carbaldehyde |
1369356-10-4 | 95% | 100mg |
$446.00 | 2025-02-16 |
5-Bromo-2-methylthiophene-3-carbaldehyde Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-Bromo-2-methylthiophene-3-carbaldehyde
Professional Introduction to 5-Bromo-2-methylthiophene-3-carbaldehyde (CAS No. 1369356-10-4)
5-Bromo-2-methylthiophene-3-carbaldehyde (CAS No. 1369356-10-4) is a significant compound in the realm of organic synthesis and pharmaceutical research, characterized by its unique structural framework and versatile reactivity. This heterocyclic aldehyde, featuring a brominated thiophene ring with an acraldehyde substituent, has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The presence of both bromine and methyl groups on the thiophene core enhances its utility as a building block for more complex molecules, making it a valuable intermediate in the synthesis of biologically active compounds.
The compound's molecular structure consists of a five-membered thiophene ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position, with the aldehyde functionality located at the 3-position. This arrangement imparts distinct electronic and steric properties, influencing its reactivity in various chemical transformations. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methylthiophene core provides a stable scaffold for constructing more intricate scaffolds. The aldehyde group at the 3-position allows for subsequent condensation reactions, including aldol condensations and Michael additions, enabling the synthesis of diverse derivatives.
In recent years, 5-Bromo-2-methylthiophene-3-carbaldehyde has been extensively studied for its role in developing novel pharmaceuticals. Thiophene derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde moiety further extends its potential by facilitating the formation of Schiff bases and other imine derivatives, which have shown promise in various therapeutic applications. For instance, studies have demonstrated that thiophene-based Schiff bases exhibit inhibitory effects on enzymes such as lipoxygenase and cyclooxygenase, which are implicated in inflammatory diseases.
Moreover, the compound's structural motif has been explored in the design of metal-organic frameworks (MOFs) and coordination polymers. The combination of electron-deficient aromatic rings and reactive functional groups makes it an ideal candidate for hosting metal ions or organic guests, leading to materials with tailored properties. Recent research has highlighted its use in constructing luminescent sensors and catalysts, where the thiophene ring acts as a ligand to stabilize metal centers while the aldehyde group participates in redox processes.
The synthesis of 5-Bromo-2-methylthiophene-3-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors such as 2-methylthiophene. Common synthetic routes include bromination followed by formylation or oxidation to introduce the aldehyde group. Advances in catalytic methods have enabled more efficient and selective preparations, reducing byproduct formation and improving yields. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce bromine atoms at specific positions with high precision.
Recent publications have highlighted novel applications of this compound in drug discovery pipelines. Researchers have leveraged its reactivity to develop inhibitors targeting specific protein-protein interactions relevant to neurological disorders. The thiophene ring's ability to mimic natural bioactive scaffolds has been exploited to design molecules that interact with biological targets with high affinity. Additionally, computational studies have predicted that derivatives of 5-Bromo-2-methylthiophene-3-carbaldehyde may exhibit favorable pharmacokinetic profiles due to their optimized lipophilicity and solubility.
The compound's role in material science is equally noteworthy. Its ability to form stable complexes with transition metals has led to applications in organic electronics, where it serves as an electron acceptor or mediator in photovoltaic devices. The bromine substituent facilitates surface functionalization techniques used in thin-film fabrication, enhancing device performance through improved adhesion and charge transport properties.
In conclusion,5-Bromo-2-methylthiophene-3-carbaldehyde (CAS No. 1369356-10-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for pharmaceutical synthesis, while its reactivity enables diverse applications in material science and catalysis. As research continues to uncover new methodologies for functionalizing this scaffold,5-Bromo-2-methylthiophene-3-carbaldehyde is poised to remain at the forefront of innovation in organic chemistry.
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